molecular formula C6H13NO B1602810 Oxepan-4-amine CAS No. 911825-86-0

Oxepan-4-amine

Cat. No.: B1602810
CAS No.: 911825-86-0
M. Wt: 115.17 g/mol
InChI Key: JWKWKYIUVWBSCM-UHFFFAOYSA-N
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Description

Oxepan-4-amine, also known by its chemical formula C6H13NO, is a heterocyclic amine compound It features a seven-membered ring containing one oxygen atom and an amine group attached to the fourth carbon atom

Safety and Hazards

The safety information for Oxepan-4-amine includes pictograms GHS05, GHS07 . The hazard statements include H227, H315, H318, H335 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxepan-4-amine can be synthesized through several methods. One common approach involves the reductive amination of oxepan-4-one. This process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Oxepan-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxepan-4-one, while substitution reactions can produce a variety of N-substituted oxepane derivatives.

Scientific Research Applications

Oxepan-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which oxepan-4-amine exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The amine group can form hydrogen bonds and participate in electrostatic interactions, which are crucial for its activity in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A six-membered ring with one nitrogen atom.

    Morpholine: A six-membered ring with one oxygen and one nitrogen atom.

    Azepane: A seven-membered ring with one nitrogen atom.

Uniqueness

Oxepan-4-amine is unique due to its seven-membered ring structure with both an oxygen atom and an amine group. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications .

Properties

IUPAC Name

oxepan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-6-2-1-4-8-5-3-6/h6H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKWKYIUVWBSCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598085
Record name Oxepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

911825-86-0
Record name Oxepan-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name oxepan-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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